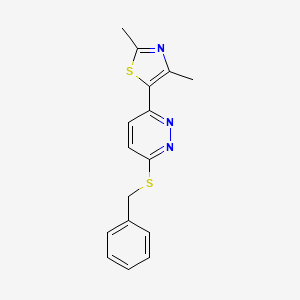

5-(6-(苄硫基)哒嗪-3-基)-2,4-二甲基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

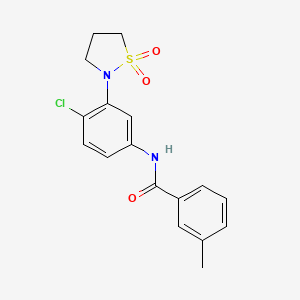

5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole is a heterocyclic compound that features both pyridazine and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

科学研究应用

- 5-(6-(苄硫基)哒嗪-3-基)-2,4-二甲基噻唑 显示出有希望的抗菌特性。研究人员已经调查了它对细菌、真菌和其他微生物的有效性。 通过抑制微生物生长,它可能有助于开发新的抗生素或抗真菌剂 .

- 该化合物已显示出抗血小板作用,这对于预防血栓形成可能很有价值。 研究人员对其作为抗血栓剂的潜力很感兴趣 .

- 该化合物的某些衍生物已在动物模型中显示出抗抑郁和抗焦虑特性。 研究人员正在调查它是否可以开发成新的精神药物 .

- 除了人类健康以外,5-(6-(苄硫基)哒嗪-3-基)-2,4-二甲基噻唑 衍生物已被探索用作农用化学品。例如除草剂和杀虫剂。 这些化合物可以帮助保护农作物并提高农业生产力 .

抗菌活性

抗血小板活性

抗抑郁和抗焦虑作用

农用化学品应用

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves the condensation of appropriate thiazole and pyridazine derivatives. One common method includes the reaction of 6-(benzylthio)pyridazine with 2,4-dimethylthiazole under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

5-(6-(Benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The

属性

IUPAC Name |

5-(6-benzylsulfanylpyridazin-3-yl)-2,4-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S2/c1-11-16(21-12(2)17-11)14-8-9-15(19-18-14)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIWXZCJFLQBFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399154.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)

![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)

![N-{[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2399169.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)